molecular formula C16H23NO3 B13974770 Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate

Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate

Cat. No.: B13974770
M. Wt: 277.36 g/mol
InChI Key: FMXGGRFKRAEINY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate typically involves the reaction of 1-benzylpiperidine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the methyl 3-bromopropanoate, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter levels by inhibiting the activity of certain enzymes, such as acetylcholinesterase. This inhibition leads to an increase in the levels of neurotransmitters like acetylcholine, which can have various effects on the nervous system.

Comparison with Similar Compounds

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.

    Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.

Uniqueness: Methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its piperidine ring and hydroxyl group allow for specific interactions with molecular targets, potentially leading to different therapeutic effects.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

methyl 3-(1-benzylpiperidin-4-yl)-3-hydroxypropanoate

InChI

InChI=1S/C16H23NO3/c1-20-16(19)11-15(18)14-7-9-17(10-8-14)12-13-5-3-2-4-6-13/h2-6,14-15,18H,7-12H2,1H3

InChI Key

FMXGGRFKRAEINY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCN(CC1)CC2=CC=CC=C2)O

Origin of Product

United States

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